6-(Hydroxymethyl)uracil
Overview
Description
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)uracil includes two steps: synthesis of orotaldehyde and reduction of orotaldehyde to 6-(Hydroxymethyl)uracil . The orotaldehyde was prepared by Kwang-Yuen’s method . One-pot organic synthesis processes using a single solvent were used for the synthesis of drug analogues of Uracil .Molecular Structure Analysis
The InChI code of 6-(Hydroxymethyl)uracil is 1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) . The InChI key is JVZRLPFSWSIONO-UHFFFAOYSA-N .Chemical Reactions Analysis
The Mannich reactions of uracil and 6-methyluracil with homoveratrylamine and 1-aryltetrahydroisoquinolines in EtOH and dioxane were studied . 5-[(2-Hydroxymethyl)-4,5-dimethoxyphenylethylamino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione was formed in EtOH in addition to the usual products (in dioxane) .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)uracil is a solid substance that should be stored at a temperature between 28°C .Scientific Research Applications
Summary of the Application
6-(Hydroxymethyl)uracil is a modified base that has been found in DNA. The oxidation of a DNA thymine to 5-hydroxymethyluracil is one of several recently discovered epigenetic modifications . This modification can alter the flexibility and hydrophilicity of the DNA molecules .
Methods of Application or Experimental Procedures:
The impact of this modification on the structure and dynamics of DNA was studied using nanopore translocation experiments and molecular dynamics simulations . In these experiments, short DNA fragments containing thymine modifications were transported through ultrathin solid-state nanopores .
Results or Outcomes Obtained:
The results of the experiments showed that DNA fragments containing thymine modifications exhibited distinct, reproducible features in their transport characteristics that differentiated them from unmodified molecules . The altered physico-chemical properties of DNA produced by the thymine modifications may have implications for recognition and processing of such modifications by regulatory DNA-binding proteins .
Methods of Application or Experimental Procedures:
Photocatalysis of 6-hydroxymethyl uracil was carried out using visible and UV irradiation with different non-metal doped TiO2 materials .
Results or Outcomes Obtained:
The study provided insights into the photocatalytic degradation of toxins, which could have implications for water treatment processes .
properties
IUPAC Name |
6-(hydroxymethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZRLPFSWSIONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176649 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)uracil | |
CAS RN |
22126-44-9 | |
Record name | 6-(Hydroxymethyl)uracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022126449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22126-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 22126-44-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 6-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(HYDROXYMETHYL)URACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNS2EUP1Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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